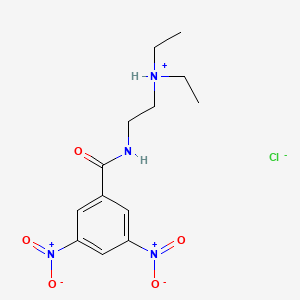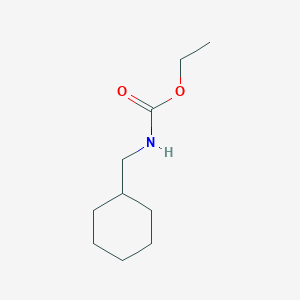
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is a chemical compound that combines the properties of both 2,4-dinitrophenyl and triphenylphosphanium chloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph3P+ClC6H3(NO2)2→(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of (2,4-diaminophenyl)(triphenyl)phosphanium chloride.
科学的研究の応用
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus ylides.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro and phosphonium groups on biological systems.
作用機序
The mechanism of action of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phosphonium group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that facilitate various chemical transformations.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Triphenylphosphine: Widely used in organic synthesis, particularly in the Wittig reaction.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
Uniqueness
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is unique due to the combination of nitro and phosphonium groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and inorganic chemistry.
特性
CAS番号 |
58046-07-4 |
|---|---|
分子式 |
C24H18ClN2O4P |
分子量 |
464.8 g/mol |
IUPAC名 |
(2,4-dinitrophenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H18N2O4P.ClH/c27-25(28)19-16-17-24(23(18-19)26(29)30)31(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1 |
InChIキー |
LQVCMZWMHXIDNA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


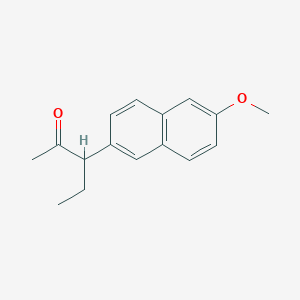
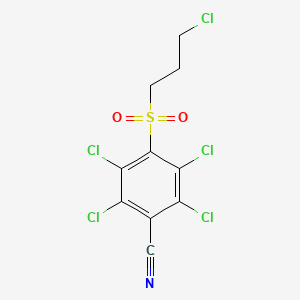
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
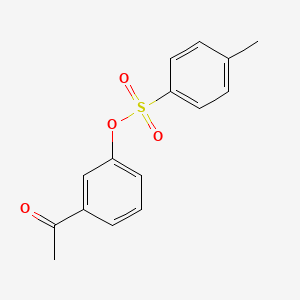
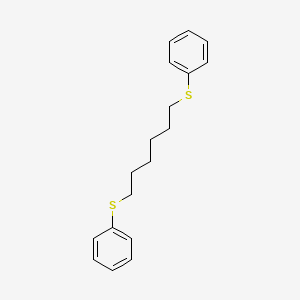

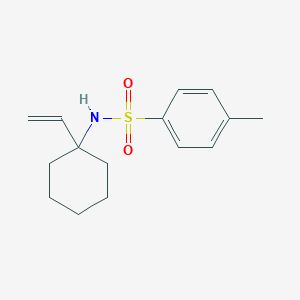
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
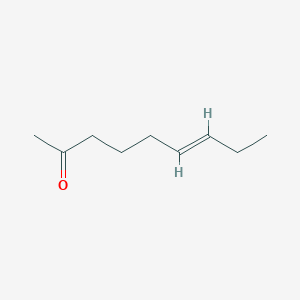
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
